molecular formula C12H21NO3 B7965456 Tert-butyl methyl(3-oxocyclohexyl) carbamate

Tert-butyl methyl(3-oxocyclohexyl) carbamate

Cat. No.: B7965456
M. Wt: 227.30 g/mol
InChI Key: PLEPMTDRDKDDFD-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-oxocyclohexyl) carbamate is a chemical compound with the molecular formula C11H19NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(3-oxocyclohexyl) carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method is the reaction of tert-butyl carbamate with 3-oxocyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(3-oxocyclohexyl) carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl methyl(3-oxocyclohexyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methyl(3-oxocyclohexyl) carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEPMTDRDKDDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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